{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride
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Overview
Description
“{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride” is a chemical compound with the formula C8H9Cl2FN2S . It is a solid substance . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H9Cl2FN2S . The InChI Key and other detailed structural information were not found in the search results.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 255.13 . The boiling point and other physical properties were not found in the search results.Scientific Research Applications
Chemical Analysis and Separation Techniques
- The study of liquid chromatography techniques, including micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC), has been applied to analyze similar compounds. For instance, the separation of flunarizine hydrochloride and its degradation products has been achieved using these methods (El-Sherbiny et al., 2005).
Synthesis and Characterization of Derivatives
- Research on the reaction of compounds with different nucleophilic secondary and primary amines under mild conditions has been conducted to synthesize new derivatives. This includes the transformation of 2-allyl-2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione with a variety of amines (Egorov et al., 2019).
Molecular Transformations
- Studies have explored the transformation of certain compounds under specific conditions, such as the transition to derivatives of 5,6-dihydropyridin-2(1H)-one and tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine, demonstrating the versatility and reactivity of similar chemical structures (Nedolya et al., 2018).
Pharmaceutical Applications
- Research in the pharmaceutical field has been conducted on similar compounds, focusing on their synthesis, structure-activity relationships, and potential therapeutic applications. For example, the synthesis and analysis of novel nonsteroidal antiandrogens derived from 2-hydroxypropionanilides (Tucker et al., 1988).
Spectroscopic and Computational Studies
- Spectroscopic and computational studies have been performed on compounds like 2-hydroxy Schiff base type compounds derived from 2-amino-4-chlorobenzenethiol. These studies help in understanding the electronic structures and properties of such compounds (Kusmariya & Mishra, 2015).
Material Science Applications
- In material science, research has been conducted on the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines. These polyimides exhibit high refractive indices and small birefringence, demonstrating potential applications in optoelectronic materials (Tapaswi et al., 2015).
Safety and Hazards
This compound should be handled under inert gas and protected from moisture . It should be kept cool and stored away from heat/sparks/open flames/hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . It should be handled only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl carbamimidothioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2S.ClH/c9-6-2-1-3-7(10)5(6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZUXYRYKZJZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC(=N)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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